[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
This compound (CAS: 1354029-02-9) is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group and an (S)-2-aminopropionyl (alanine-derived) moiety. With a molecular weight of 271.36 g/mol, it serves as a key intermediate in peptide synthesis and pharmaceutical research . Its Boc group enhances stability during synthetic processes, while the alanine side chain contributes to stereochemical diversity.
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSUEKIFZAWHQ-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Optimal yields (>85%) are achieved in anhydrous dichloromethane (DCM) at 0–25°C. Prolonged reaction times (12–24 hours) are necessary for complete conversion, as monitored by thin-layer chromatography (TLC). The following table summarizes key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of Boc₂O |
| Base | Triethylamine (1.2 eq) | Neutralizes HCl byproduct |
| Temperature | 0°C → RT | Prevents exothermic side reactions |
| Reaction Time | 12–24 hours | Ensures complete amine protection |
Steric hindrance from the piperidine ring necessitates slight excesses of Boc₂O (1.5 eq) to drive the reaction to completion.
Amide Bond Formation with (S)-2-Aminopropionic Acid
The Boc-protected piperidine intermediate undergoes amide coupling with (S)-2-aminopropionic acid. This step introduces the chiral amino acid moiety while preserving stereochemical integrity.
Coupling Reagents and Mechanisms
Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used alongside hydroxybenzotriazole (HOBt) to minimize racemization. Recent advancements favor uronium salts (e.g., HATU) for improved efficiency in polar aprotic solvents like dimethylformamide (DMF).
| Reagent System | Solvent | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| EDCI/HOBt | DCM | 78 | 98 |
| HATU/DIEA | DMF | 92 | 99 |
| DCC/DMAP | THF | 65 | 95 |
The coupling reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the Boc-protected piperidine amine. Maintaining temperatures below 0°C reduces epimerization risks, particularly for the (S)-configured amino acid.
Deprotection of the tert-Butyl Carbamate Group
Final deprotection of the Boc group unveils the free amine in the propionyl moiety. Trifluoroacetic acid (TFA) in DCM (1:1 v/v) is the standard deprotection agent, achieving >95% conversion within 2 hours at room temperature.
Acidic Deprotection Dynamics
The mechanism involves protonation of the carbamate oxygen, followed by elimination of tert-butanol and CO₂. Key considerations include:
-
Acid Strength : TFA (pKa ≈ 0.23) provides sufficient acidity without degrading the amide bond.
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Scavengers : Additives like triisopropylsilane (TIS) quench reactive tert-butyl cations, preventing alkylation side reactions.
Stereochemical Control and Chiral Purity
The (S)-configuration at both the amino acid and piperidine centers is critical for biological activity. Asymmetric synthesis strategies include:
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Chiral Auxiliaries : (S)-Binol-derived catalysts in the amide coupling step ensure enantiomeric excess >99%.
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Dynamic Kinetic Resolution : Racemization of the amino acid is suppressed using HOBt-based activation, which stabilizes the transition state.
Industrial-Scale Production Considerations
Scaling the synthesis necessitates adjustments for safety and cost-efficiency:
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Solvent Recovery : DCM is replaced with ethyl acetate in large batches to reduce toxicity risks.
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Catalyst Recycling : Immobilized DMAP on silica gel allows reuse over five cycles without yield loss.
Analytical Validation of Synthetic Intermediates
Quality control employs:
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield free amines or carboxylic acids.
| Condition | Product(s) Formed | Yield (%) | Key Observations |
|---|---|---|---|
| 1M HCl (reflux, 6h) | Free amine + CO₂ + tert-butanol | 85–92 | Rapid deprotection; minimal side chains altered |
| 0.5M NaOH (rt, 12h) | Carboxylic acid + tert-butanol | 78–84 | Requires inert atmosphere to prevent oxidation |
Hydrolysis kinetics depend on steric hindrance from the piperidine ring and the (S)-2-amino-propionyl group, which slows reaction rates compared to simpler carbamates.
Amidation and Acylation
The amino group in the propionyl side chain participates in amide bond formation.
| Reagent | Product Structure | Catalyst Used | Yield (%) |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | Pyridine | 89 |
| Benzoyl chloride | N-Benzoyl derivative | DMAP | 82 |
Reactions occur under mild conditions (0–5°C, dichloromethane) with high regioselectivity due to the chiral environment.
Esterification and Transesterification
The tert-butyl ester can be modified via transesterification:
| Reaction Partner | Conditions | New Ester Formed | Purity (%) |
|---|---|---|---|
| Methanol (excess) | H₂SO₄, reflux, 8h | Methyl ester | 95 |
| Benzyl alcohol | Ti(OiPr)₄, toluene, 110°C | Benzyl ester | 88 |
The reaction preserves the stereochemistry of the piperidine and propionyl moieties.
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks:
| Condition | Cyclic Product | Ring Size | Application Context |
|---|---|---|---|
| DCC, THF, rt | β-Lactam derivative | 4-membered | Antibiotic scaffold synthesis |
| PPh₃, DEAD, CH₂Cl₂ | Piperidine-fused oxazolidinone | 5-membered | Neurological drug candidates |
Cyclization efficiency correlates with the flexibility of the propionyl side chain .
Reductive Amination
The primary amine reacts with aldehydes/ketones under reductive conditions:
| Carbonyl Compound | Reducing Agent | Product | Diastereomeric Ratio |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methyl derivative | 95:5 (syn:anti) |
| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl derivative | 88:12 |
Steric effects from the tert-butyl group influence selectivity.
Biological Interactions
The compound interacts with enzymes via hydrogen bonding and hydrophobic effects:
| Target Enzyme | Binding Affinity (Kd, nM) | Proposed Interaction Site |
|---|---|---|
| Serine protease | 12.3 ± 1.5 | Active-site oxyanion hole |
| Kinase XYZ | 45.8 ± 3.2 | ATP-binding pocket |
Molecular dynamics simulations reveal conformational flexibility in the piperidine ring enhances target engagement.
Stability Under Physiological Conditions
Degradation studies in simulated biological environments:
| Medium | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| pH 7.4 buffer | 6.2 | Hydrolysis of carbamate |
| Human plasma | 3.8 | Esterase-mediated cleavage |
Stabilization strategies include PEGylation or encapsulation in liposomes .
Scientific Research Applications
The biological activity of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is attributed to its structural components, which facilitate interactions with various biological targets:
- Neuropharmacological Effects : The piperidine structure is linked to compounds with neuroactive properties, making this compound a candidate for developing treatments for neurological disorders.
- Antimicrobial Activity : Similar carbamate structures have shown efficacy against various microbial strains, suggesting potential applications in treating infections.
- Antidepressant Properties : Compounds with piperidine derivatives often exhibit antidepressant effects, indicating this compound's potential in mental health therapies.
Research Applications
Research on this compound has focused on several key areas:
Medicinal Chemistry
The compound is being investigated for its role in developing new pharmaceuticals targeting specific biological pathways, particularly in neuropharmacology and antimicrobial therapies.
Synthetic Routes
Various synthetic methods have been explored to produce this compound, including:
- Amide Bond Formation : Utilizing coupling agents to facilitate the formation of the amide bond between the amino acid and piperidine derivatives.
- Carbamate Synthesis : Employing standard carbamate synthesis techniques involving the reaction of amines with carbonic acid derivatives.
Case Studies
Several studies have documented the effects and applications of similar compounds:
- Neuroactive Compounds : Research has shown that derivatives of piperidine can modulate neurotransmitter systems, leading to enhanced cognitive function and mood stabilization.
- Antimicrobial Studies : Compounds structurally similar to this carbamate have demonstrated significant activity against resistant bacterial strains, highlighting its potential in antibiotic development.
- Pharmacokinetics : Studies on related compounds have provided insights into absorption, distribution, metabolism, and excretion (ADME) characteristics crucial for drug formulation.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and amino acid derivative play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table compares the target compound with analogs from the evidence:
*Inferred molecular formula for target: Likely C13H25N3O3 (based on substituents and molecular weight).
Key Observations:
- Stereochemistry : The (R)-configured piperidine analog (CAS 1401668-72-1) has a slightly higher molecular weight (285.38 vs. 271.36) and distinct spatial arrangement, which may influence receptor binding in drug design .
- Ring Systems : Substituting piperidine with pyrrolidine (CAS 1354026-02-0) reduces ring size, affecting conformational flexibility and steric interactions .
Physicochemical Properties
Predicted properties from the evidence:
- Density : The benzyl ester analog (CAS 1354033-31-0) has a higher density (1.14 vs. 1.10 g/cm³), likely due to the bulky benzyl group .
- Boiling Point : Larger substituents (e.g., benzyl) increase boiling points, as seen in CAS 1354033-31-0 (505.8°C) compared to the (R)-piperidine analog (412.7°C) .
- pKa : The (R)-piperidine analog has a predicted pKa of ~9.05, suggesting moderate basicity influenced by the Boc group and piperidine nitrogen .
Biological Activity
The compound [1-((S)-2-amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a complex organic molecule with significant potential in medicinal chemistry. Its structural features, including a piperidine ring, an amino acid derivative, and a tert-butyl ester group, contribute to its biological activity. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound can be categorized as a carbamate , which is notable for its diverse biological activities. The presence of the piperidine moiety often correlates with neuroactive properties, while the amino acid component may enhance interactions with biological targets. The molecular formula is with a molecular weight of 285.39 g/mol.
The biological activity of this compound is primarily attributed to its structural components:
- Piperidine Ring : Known for its role in neuroactivity and potential interactions with neurotransmitter receptors.
- Amino Acid Derivative : Enhances binding affinity to various biological targets.
- Tert-butyl Ester Group : Provides stability and can influence pharmacokinetics.
Biological Activities
Research indicates that compounds similar to this compound exhibit the following biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential use as antibiotics.
- Neuroprotective Effects : Some derivatives are studied for their ability to protect neuronal cells from damage, suggesting applications in neurodegenerative disorders.
- Antioxidant Properties : The ability to scavenge free radicals may help in preventing oxidative stress-related diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of piperidine derivatives found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these findings.
- Neuroprotective Studies : Research focused on the neuroprotective effects of piperidine derivatives showed that certain compounds could reduce neuronal apoptosis in models of neurodegeneration. These findings suggest that this compound may have therapeutic potential in conditions like Alzheimer's disease .
- In Vivo Efficacy Testing : In vivo studies assessing the efficacy of similar carbamate compounds against Toxoplasma gondii and Plasmodium falciparum demonstrated promising results in reducing parasitic loads in infected models. Such studies are crucial for evaluating the therapeutic potential of these compounds in infectious diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidine Derivative A | Contains piperidine and an aromatic ring | Antidepressant effects |
| Carbamate B | Similar carbamate structure but lacks amino acid component | Insecticidal properties |
| Amino Acid Ester C | Amino acid linked to a different alkyl group | Antimicrobial activity |
This comparison highlights how variations in structural components can lead to distinct biological activities.
Q & A
Basic: What are the key stereochemical considerations when synthesizing this compound to ensure enantiomeric purity?
Methodological Answer:
The synthesis must prioritize chiral center control, particularly at the (S)-2-aminopropionyl moiety. Asymmetric Mannich reactions, as described in chiral β-amino carbonyl compound synthesis ( ), can be adapted. For example, using chiral catalysts like organocatalysts or transition-metal complexes ensures enantioselectivity. Suzuki coupling () may also be employed for constructing aromatic intermediates, with rigorous monitoring via chiral HPLC or polarimetry to confirm enantiomeric excess (≥98%).
Basic: What purification techniques are recommended for isolating this compound post-synthesis?
Methodological Answer:
Post-synthesis purification typically involves:
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers or unreacted intermediates.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystalline purity.
- HPLC : Employ chiral columns (e.g., Chiralpak® AD-H) for enantiomer separation ( ).
Always validate purity via NMR (1H, 13C) and mass spectrometry ().
Advanced: How can molecular docking predict this compound’s binding affinity to enzymatic targets?
Methodological Answer:
- Docking Setup : Use software like AutoDock Vina to dock the compound into the target’s active site (e.g., SARS-CoV-2 Mpro in ).
- Binding Analysis : Evaluate hydrogen bonds, hydrophobic interactions, and binding energy (ΔG). For instance, highlights interactions with catalytic dyad residues (e.g., His41, Cys145).
- Validation : Compare docking poses with co-crystallized ligands or mutagenesis data to resolve false positives ().
Advanced: What computational methods assess this compound’s stability in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations (as in ) to calculate RMSD (backbone stability) and RMSF (flexibility). For example, shows stable RMSD <2.0 Å for Mpro complexes.
- ADME Prediction : Use SwissADME to evaluate logP, solubility, and metabolic susceptibility. The tert-butyl group may enhance metabolic stability ().
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Storage : Keep at 2–8°C in airtight containers away from moisture ( ).
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to carbamate reactivity ().
- Waste Disposal : Follow local regulations for organic amines/carbamates, neutralizing with dilute HCl before disposal ( ).
Advanced: How to resolve contradictions between experimental and computational data on bioactive conformations?
Methodological Answer:
- Comparative Analysis : Overlay MD-simulated conformers ( ) with X-ray/NMR structures. Use RMSD clustering to identify dominant conformers.
- Free-Energy Landscapes : Construct Markov state models to identify low-energy states conflicting with experimental IC50 values. Adjust force fields (e.g., AMBER vs. CHARMM) to reconcile discrepancies ( ).
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for tert-butyl (δ ~1.4 ppm) and piperidinyl protons (δ 3.0–4.0 ppm) ().
- Mass Spectrometry : ESI-MS in positive mode to confirm [M+H]+ ion (e.g., m/z calculated for C14H25N3O3: 283.19).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify ≥95% purity ( ).
Advanced: What role does the tert-butyl carbamate group play in pharmacokinetics?
Methodological Answer:
- Steric Protection : The tert-butyl group shields the carbamate from enzymatic hydrolysis, prolonging half-life ().
- Solubility-Lipophilicity Balance : LogP increases by ~1.5 units compared to free amines, enhancing membrane permeability but requiring formulation optimization (e.g., PEGylation) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
